molecular formula C12H23BrO2 B1295102 Ethyl 2-bromodecanoate CAS No. 6974-85-2

Ethyl 2-bromodecanoate

Cat. No.: B1295102
CAS No.: 6974-85-2
M. Wt: 279.21 g/mol
InChI Key: IOOXHTJCOQWOJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromodecanoate can be synthesized through the esterification of 2-bromodecanoic acid with ethanol in the presence of an acidic catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the selective bromination of decanoic acid to form 2-bromodecanoic acid, followed by esterification with ethanol. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromodecanoate primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-bromodecanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2-bromodecanoate involves its participation in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison: Ethyl 2-bromodecanoate is unique due to its longer carbon chain compared to similar compounds like ethyl 2-bromobutyrate and ethyl 2-bromohexanoate. This longer chain can influence its physical properties, reactivity, and applications. For instance, the longer chain length may result in higher boiling points and different solubility characteristics .

Properties

IUPAC Name

ethyl 2-bromodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXHTJCOQWOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290513
Record name Decanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-85-2
Record name Decanoic acid, 2-bromo-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 2-bromodecanoate
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Record name 6974-85-2
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Record name Decanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromodecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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